
N-(3,4-dimethylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide: is a complex organic compound that features a thiazole ring, an acetamide group, and a phenylcarbamoyl moiety
Properties
Molecular Formula |
C20H20N4O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-16(10-14(13)2)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
InChI Key |
RYXIMYZEHHLOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Acetamide Group: The thiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group.
Attachment of the Phenylcarbamoyl Group: Finally, the compound is treated with phenyl isocyanate to form the phenylcarbamoyl moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the carbonyl groups in the acetamide or phenylcarbamoyl moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but could include various substituted thiazoles.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as an inhibitor of enzymes or receptors.
Biological Probes: It can be used to study protein-ligand interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: As an intermediate in the synthesis of more complex drugs.
Mechanism of Action
The mechanism by which N-(3,4-Dimethylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The thiazole ring and phenylcarbamoyl moiety can interact with active sites, inhibiting or modifying the function of the target protein. This interaction can disrupt normal cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(3,4-Dimethylphenyl)-2-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide: can be compared to other thiazole-containing compounds such as thiamine (vitamin B1) or benzothiazole derivatives.
Uniqueness:
- The presence of both the acetamide and phenylcarbamoyl groups in the same molecule is relatively unique, providing a combination of functional groups that can interact with a variety of biological targets.
- The specific substitution pattern on the phenyl ring (3,4-dimethyl) also distinguishes it from other similar compounds, potentially leading to different biological activities or chemical reactivities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


